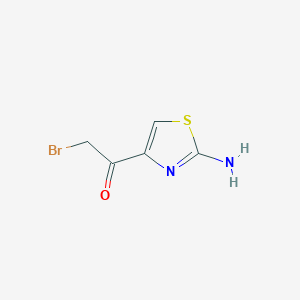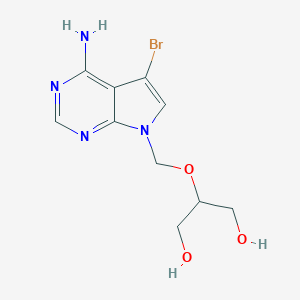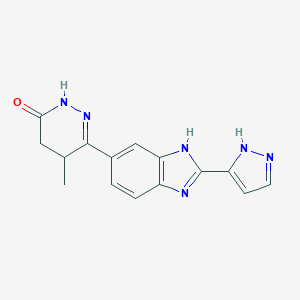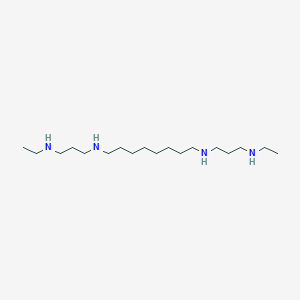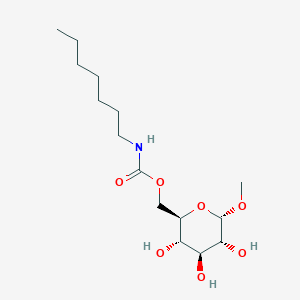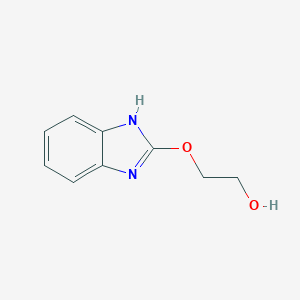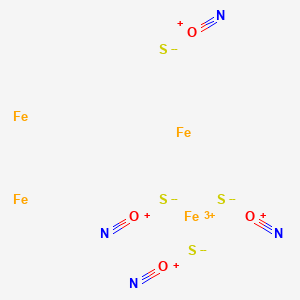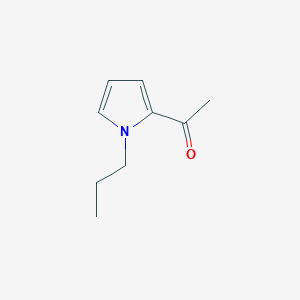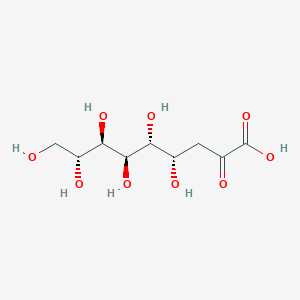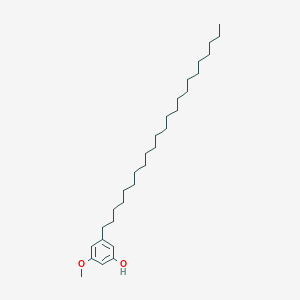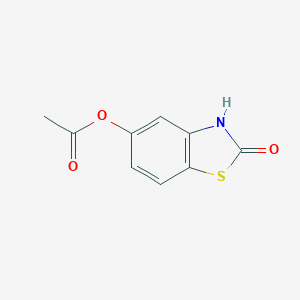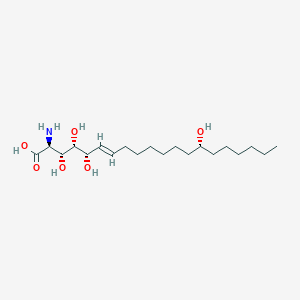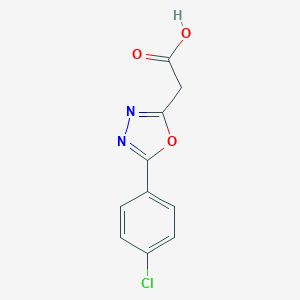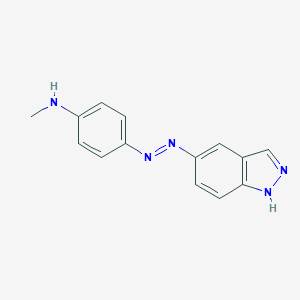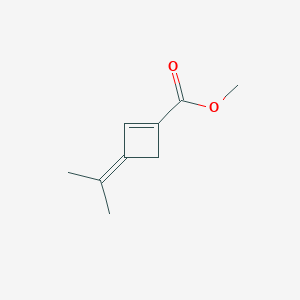
Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. It is a versatile compound that can be used as a starting material for the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate involves the formation of a cyclobutene ring through an aldol condensation reaction, followed by dehydration to yield the desired product. The cyclobutene ring is a strained ring that can undergo various reactions such as ring-opening reactions, cycloaddition reactions, and rearrangement reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate. However, it has been reported to exhibit cytotoxic activity against cancer cells. Further research is needed to explore its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate in lab experiments include its high reactivity, versatility, and availability. It can be easily synthesized and used as a starting material for the synthesis of various organic molecules. However, the limitations include its low stability and reactivity towards certain functional groups.
Direcciones Futuras
There are several future directions for the research on Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate. One direction is to explore its potential as a therapeutic agent against cancer cells. Another direction is to investigate its reactivity towards various functional groups and its potential applications in the synthesis of complex organic molecules. Additionally, the development of new synthetic methods for the synthesis of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate could lead to improved yields and selectivity.
Métodos De Síntesis
The synthesis of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate can be achieved through the reaction of cyclobutanone with methyl vinyl ketone in the presence of a base such as sodium hydride. The reaction proceeds through an aldol condensation reaction, followed by dehydration to yield the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of various organic molecules such as natural products, pharmaceuticals, and agrochemicals. It has also been used as a building block for the synthesis of complex organic molecules such as macrocycles and polycyclic compounds.
Propiedades
Número CAS |
122444-78-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 3-propan-2-ylidenecyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-6(2)7-4-8(5-7)9(10)11-3/h4H,5H2,1-3H3 |
Clave InChI |
XSFHMETZGHRHMG-UHFFFAOYSA-N |
SMILES |
CC(=C1CC(=C1)C(=O)OC)C |
SMILES canónico |
CC(=C1CC(=C1)C(=O)OC)C |
Sinónimos |
1-Cyclobutene-1-carboxylicacid,3-(1-methylethylidene)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



